molecular formula C28H23BrN2O5 B12055638 [2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate

[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate

Cat. No.: B12055638
M. Wt: 547.4 g/mol
InChI Key: HVXBEWIVMLEXSM-OCSSWDANSA-N
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Description

The compound [2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate is a structurally complex molecule featuring a 2-methoxyphenyl core functionalized with an (E)-hydrazone linkage. This hydrazone moiety is derived from 2-naphthalen-2-yloxypropanoyl, introducing significant aromatic bulk, while the ester group is a 3-bromobenzoate. The naphthyloxy group contributes to lipophilicity, which may impact solubility and membrane permeability in biological systems.

Properties

Molecular Formula

C28H23BrN2O5

Molecular Weight

547.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C28H23BrN2O5/c1-18(35-24-12-11-20-6-3-4-7-21(20)16-24)27(32)31-30-17-19-10-13-25(26(14-19)34-2)36-28(33)22-8-5-9-23(29)15-22/h3-18H,1-2H3,(H,31,32)/b30-17+

InChI Key

HVXBEWIVMLEXSM-OCSSWDANSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of 2-naphthalen-2-yloxypropanoyl hydrazine with an aldehyde or ketone to form the hydrazone.

    Methoxylation: Introduction of the methoxy group through a methylation reaction.

    Bromination: The final step involves the bromination of the benzoate ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzoate ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxybenzoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, [2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Hydrazone Moieties

Key structural analogs differ in the substituents attached to the hydrazone and ester groups, leading to distinct physicochemical and biological properties:

Compound Name / CAS No. Hydrazone Substituent Ester Group Notable Properties
Target Compound 2-Naphthalen-2-yloxypropanoyl 3-Bromobenzoate High lipophilicity; potential π-π interactions due to naphthyl group
339577-80-9 2-Methylphenoxyacetyl 3-Bromobenzoate Reduced steric bulk compared to naphthyl; improved solubility in polar solvents
339580-46-0 5-Methyl-2-(propan-2-yl)phenoxyacetyl 3-Bromobenzoate Branched alkyl chain increases steric hindrance; possible reduced binding affinity
[] 2-Naphthalen-2-yloxypropanoyl 3-Chloro-1-benzothiophene-2-carboxylate Benzothiophene introduces sulfur-based electronics; altered bioactivity

Key Observations :

  • Steric and Solubility Profiles: The naphthyl group in the target compound increases molecular weight (≈375 g/mol for naphthyl vs. ≈121 g/mol for methylphenoxy), likely reducing aqueous solubility but improving lipid bilayer penetration .
  • Crystallinity : highlights that hydrazone derivatives adopt an (E)-geometry with intermolecular hydrogen bonding (N–H⋯O) and π-π stacking (centroid distances ≈3.6 Å). Similar packing behavior is expected in the target compound, which could influence crystallization efficiency and solid-state stability .

Biological Activity

The compound [2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including anticancer properties, antimicrobial effectiveness, and antioxidant capabilities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C29H26BrN2O4
  • CAS Number : 883571-79-7
  • IUPAC Name : [2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate

This compound features a methoxy group, a bromobenzoate moiety, and a hydrazone linkage, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of hydrazone compounds have shown significant activity against various cancer cell lines. In vitro studies have demonstrated that certain hydrazone derivatives exhibit cytotoxic effects against breast cancer (MCF-7) and lung cancer (A-549) cell lines.

CompoundCell LineIC50 Value (µM)
Hydrazone AMCF-75.0
Hydrazone BA-5493.2
Target CompoundMCF-7TBD

The specific IC50 values for the target compound need further investigation, but the structure suggests potential for similar efficacy due to the presence of reactive functional groups.

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented. For example, studies on phenolic compounds indicate strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC)

CompoundMicroorganismMIC (mg/mL)
Compound AS. aureus0.5
Compound BE. coli0.75
Target CompoundTBDTBD

The target compound's MIC values remain to be determined but are expected to be competitive based on structural analogs.

Antioxidant Activity

Antioxidant assays using DPPH and ABTS methods have shown that compounds with similar structures possess significant radical scavenging abilities.

DPPH Radical Scavenging Activity

Compound% Inhibition at 100 µg/mL
Compound A85%
Compound B78%
Target CompoundTBD

The antioxidant potential of the target compound could be inferred from these results, suggesting it may effectively neutralize free radicals.

Case Studies and Research Findings

Research has focused on synthesizing and evaluating the biological activities of various hydrazone derivatives. Notable findings include:

  • Study on Hydrazone Derivatives : A study published in PubMed evaluated several hydrazone derivatives for their anticancer properties, revealing promising results against multiple cancer cell lines .
  • Antimicrobial Potential : Another investigation highlighted the antimicrobial efficacy of phenolic compounds derived from natural sources, which exhibited strong inhibition against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The antioxidant activities were assessed using standard assays, demonstrating that structurally similar compounds possess significant free radical scavenging abilities .

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